N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide
CAS No.: 1007174-22-2
Cat. No.: VC11954663
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007174-22-2 |
|---|---|
| Molecular Formula | C26H25N7O2 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C26H25N7O2/c1-16-9-10-21(18(3)11-16)32-25-20(13-29-32)26(28-15-27-25)33-23(12-19(4)31-33)30-24(34)14-35-22-8-6-5-7-17(22)2/h5-13,15H,14H2,1-4H3,(H,30,34) |
| Standard InChI Key | SJDPYVGUZVIJHI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide (CAS No. 1007174-22-2) belongs to the pyrazolo[3,4-d]pyrimidine family, a class of nitrogen-rich heterocycles renowned for their versatility in drug design. The molecule comprises three distinct moieties:
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A 2,4-dimethylphenyl group attached to the pyrazolo[3,4-d]pyrimidine core.
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A 3-methylpyrazole ring linked to the pyrimidine nitrogen.
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A 2-(2-methylphenoxy)acetamide side chain.
The integration of these groups confers unique steric and electronic properties, influencing its interaction with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide involves multi-step organic reactions, typical of pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:
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Ring Formation: Condensation of aminopyrazoles with appropriately substituted pyrimidine precursors under reflux conditions. Ethanol or methanol serves as the solvent, with piperidine or triethylamine as catalysts to facilitate cyclization.
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Functionalization: Introduction of the 2-(2-methylphenoxy)acetamide side chain via nucleophilic acyl substitution, often employing coupling reagents like EDCI or HOBt in anhydrous dimethylformamide (DMF).
Analytical Characterization
Post-synthesis, the compound is purified using column chromatography and characterized via:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry and substituent positions.
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High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) are conducted using reverse-phase columns with UV detection.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 467.5 [M+H]⁺.
Research Gaps and Future Directions
Limitations in Current Knowledge
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Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles hinders preclinical development.
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Target Identification: The specific kinase targets (e.g., EGFR, VEGFR) remain unvalidated for this compound.
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Toxicity Profiles: No in vivo toxicological studies have been reported.
Recommended Studies
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Proteomic Screening: High-throughput kinase assays to identify primary targets.
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X-ray Crystallography: Elucidation of binding modes with candidate kinases.
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In Vivo Efficacy Models: Evaluation in xenograft models of breast or lung cancer.
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